2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline
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Overview
Description
2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with a piperazine ring, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene . The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a quinoline intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as zeolites, to facilitate the cyclization reactions and improve the efficiency of the synthesis . Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the quinoline or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can lead to a variety of substituted quinoline and piperazine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline involves its interaction with various molecular targets. The piperazine ring can bind to neurotransmitter receptors, modulating their activity and affecting signal transduction pathways . Additionally, the quinoline core can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant for its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Piperazine: Known for its use in pharmaceuticals, particularly as an anthelmintic agent.
Phenylpiperazine: A derivative with applications in treating psychiatric disorders due to its interaction with serotonin receptors.
Uniqueness
2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline is unique due to its combined quinoline and piperazine structures, which confer a distinct set of biological activities. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various therapeutic applications .
Properties
CAS No. |
126921-40-2 |
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Molecular Formula |
C22H25N3 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-[1-(4-phenylpiperazin-1-yl)propan-2-yl]quinoline |
InChI |
InChI=1S/C22H25N3/c1-18(21-12-11-19-7-5-6-10-22(19)23-21)17-24-13-15-25(16-14-24)20-8-3-2-4-9-20/h2-12,18H,13-17H2,1H3 |
InChI Key |
OCLCBDZSURAYKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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